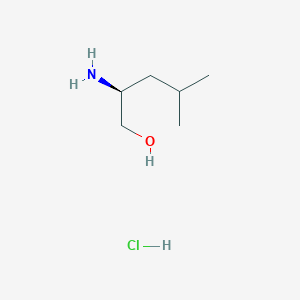

(S)-2-Amino-4-methylpentan-1-ol hydrochloride

Description

Fundamental Importance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a privileged structural motif found in numerous natural products and pharmaceutical agents. acs.org Their significance in asymmetric synthesis is multifaceted, primarily revolving around their roles as chiral auxiliaries, ligands for asymmetric catalysis, and versatile chiral building blocks. acs.orgnih.govfrontiersin.org

The presence of both an amino and a hydroxyl group allows for the formation of rigid cyclic structures, such as oxazolidinones, which can effectively shield one face of a reactive center, thereby directing the approach of incoming reagents and inducing high levels of stereoselectivity. wikipedia.org This strategy has been successfully employed in a wide range of transformations, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. wikipedia.org

Furthermore, chiral amino alcohols are crucial precursors for the synthesis of a diverse array of chiral ligands. nih.gov These ligands, when complexed with transition metals, can catalyze a multitude of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions, with exceptional enantioselectivity. acs.orgnih.gov The modular nature of many amino alcohol-derived ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and selectivity for specific substrates. nih.gov

The inherent chirality of amino alcohols also makes them valuable as resolving agents for the separation of racemic mixtures. nih.govwikipedia.org By forming diastereomeric salts with a racemic acid or amine, the resulting diastereomers can often be separated by crystallization, followed by the recovery of the desired enantiomer. wikipedia.org

Historical Development of Research on (S)-Leucinol and its Salts

The journey of (S)-Leucinol in organic chemistry is intrinsically linked to the broader history of amino acid discovery and the subsequent evolution of asymmetric synthesis. Leucine (B10760876), the parent amino acid of (S)-Leucinol, was first isolated in 1820. wikipedia.org However, it was not until the pioneering work on stereochemistry by scientists like van't Hoff and Le Bel in the late 19th century that the concept of chirality in organic molecules was established.

The development of methods to reduce carboxylic acids and their derivatives to alcohols in the 20th century paved the way for the synthesis of amino alcohols from their corresponding amino acids. The use of chiral molecules derived from natural sources, the "chiral pool," as a strategy in asymmetric synthesis gained significant traction throughout the latter half of the 20th century. (S)-Leucinol, being readily accessible from the naturally abundant and inexpensive L-leucine, became an attractive candidate for such applications.

Early research focused on the use of (S)-Leucinol as a chiral auxiliary. youtube.com Its ability to induce stereoselectivity in various reactions was explored, contributing to the growing toolbox of asymmetric methodologies. Subsequently, the focus expanded to include the development of (S)-Leucinol-derived ligands for asymmetric catalysis. core.ac.uk The formation of its hydrochloride salt is a common practice to improve its stability and handling characteristics, as the free amine is susceptible to oxidation and reaction with atmospheric carbon dioxide. The hydrochloride salt form also enhances its solubility in certain solvent systems. smolecule.com

Research Scope and Current Focus on (S)-2-Amino-4-methylpentan-1-ol Hydrochloride

The current research landscape for this compound and its parent compound, (S)-Leucinol, is vibrant and diverse, with applications spanning various domains of organic synthesis.

Key Research Areas:

Chiral Ligand Synthesis: A primary focus remains the design and synthesis of novel chiral ligands derived from (S)-Leucinol for a wide range of metal-catalyzed asymmetric reactions. nih.govcore.ac.uk Researchers are continuously exploring new ligand architectures to improve enantioselectivity, catalytic activity, and substrate scope.

Organocatalysis: The amine functionality in (S)-Leucinol allows for its use as a precursor to organocatalysts. mdpi.com These metal-free catalysts are gaining increasing attention due to their lower toxicity and cost compared to many transition metal catalysts.

Chiral Auxiliaries: While a more established application, the use of (S)-Leucinol as a chiral auxiliary continues to be refined for specific synthetic challenges, particularly in the total synthesis of complex natural products. scielo.org.mx

Chiral Resolving Agents and Stationary Phases: (S)-Leucinol derivatives have been successfully employed in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) to separate enantiomers. nih.gov Research in this area aims to develop more efficient and broadly applicable CSPs for analytical and preparative-scale resolutions. nih.gov

Synthesis of Bioactive Molecules: As a chiral building block, (S)-Leucinol and its hydrochloride salt are utilized in the synthesis of pharmaceutically active compounds and other bioactive molecules where the stereochemistry is crucial for their biological function. frontiersin.orgnih.gov

Data on (S)-2-Amino-4-methylpentan-1-ol:

| Property | Value |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| Boiling Point | 198-200 °C/768 mmHg |

| Density | 0.917 g/mL at 25 °C |

Note: Data for the free base, (S)-2-Amino-4-methylpentan-1-ol. scientificlabs.co.uknist.gov

The hydrochloride salt provides a stable and convenient form of this versatile chiral building block for a wide array of synthetic applications. The ongoing research continues to unlock new potentials for this compound in the field of asymmetric synthesis, reinforcing the enduring importance of chiral amino alcohols in modern organic chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-4-methylpentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-5(2)3-6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHVRRKOBBNFDU-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501044484 | |

| Record name | (2S)-2-Amino-4-methyl-1-pentanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-87-4 | |

| Record name | (2S)-2-Amino-4-methyl-1-pentanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 2 Amino 4 Methylpentan 1 Ol Hydrochloride

Stereoselective Synthesis Pathways from Natural Precursors

The most direct and common approach to (S)-2-Amino-4-methylpentan-1-ol hydrochloride utilizes the readily available and inexpensive chiral pool of L-leucine. These methods leverage the inherent stereochemistry of the starting material to produce the target compound with the desired (S)-configuration.

A primary strategy for the synthesis of (S)-2-Amino-4-methylpentan-1-ol, also known as L-leucinol, involves the direct reduction of the carboxylic acid functionality of L-leucine or its derivatives, such as esters. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, milder and more selective reagents are often preferred for large-scale and industrial applications due to safety and cost considerations. stackexchange.com

One effective method employs a sodium borohydride (B1222165) (NaBH₄) and iodine (I₂) system in an anhydrous solvent like tetrahydrofuran (B95107) (THF). stackexchange.com This reagent system is known for its ability to selectively reduce carboxylic acids to alcohols. The reaction proceeds with retention of the stereocenter, yielding (S)-2-Amino-4-methylpentan-1-ol with high optical purity. A typical procedure involves the slow addition of an iodine solution to a suspension of L-leucine and sodium borohydride in THF. stackexchange.com

Another approach involves the activation of the carboxylic acid group to form a mixed anhydride (B1165640) or an active ester, which is then reduced with sodium borohydride. researchgate.net This two-step, one-pot procedure can provide excellent yields and is compatible with various protecting groups on the amino function. researchgate.net

| Reducing Agent/System | Substrate | Key Features | Reference |

| LiAlH₄ in THF | L-leucine | Powerful, but expensive and hazardous | stackexchange.com |

| NaBH₄ / I₂ in THF | L-leucine | Milder, selective, cost-effective | stackexchange.com |

| Mixed Anhydride / NaBH₄ | N-protected L-leucine | High yield, compatible with protecting groups | researchgate.net |

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives for the synthesis of chiral compounds. These approaches utilize enzymes to catalyze key stereoselective transformations.

Leucine (B10760876) dehydrogenase (LeuDH) is an enzyme that can catalyze the reversible oxidative deamination of L-leucine to its corresponding α-keto acid, 4-methyl-2-oxopentanoic acid. nih.govkyushu-u.ac.jp While the reverse reaction, reductive amination, is more commonly exploited for the synthesis of L-amino acids, the principles of biocatalytic reduction can be applied. Engineered amine dehydrogenases (AmDHs), derived from amino acid dehydrogenases like LeuDH, have been developed for the synthesis of chiral amino alcohols from α-hydroxy ketones. researchgate.netnih.gov This suggests the potential for developing a biocatalytic process starting from a leucine-derived precursor.

Transaminases are another class of enzymes that have shown great utility in the asymmetric synthesis of chiral amines. nih.govresearchgate.net While direct transamination to form an amino alcohol is not a standard reaction, multi-step biocatalytic cascades have been designed to produce chiral amino alcohols. researchgate.net A hypothetical chemoenzymatic route could involve the enzymatic reduction of a leucine-derived ketone, followed by a chemical or enzymatic amination step. The development of such a process would be a significant advancement in the green synthesis of (S)-2-Amino-4-methylpentan-1-ol.

| Enzyme Class | Transformation | Potential Application | Reference |

| Leucine Dehydrogenase (LeuDH) | Reductive amination/Oxidative deamination | Synthesis of L-leucine and derivatives | nih.govkyushu-u.ac.jp |

| Engineered Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of α-hydroxy ketones | Synthesis of chiral amino alcohols | researchgate.netnih.gov |

| Transaminase (TA) | Asymmetric synthesis of chiral amines | Multi-step synthesis of amino alcohols | nih.govresearchgate.netresearchgate.net |

De Novo Asymmetric Synthetic Strategies

De novo strategies involve the construction of the chiral center from achiral or racemic starting materials, offering flexibility in substrate scope and the potential for novel synthetic routes.

Catalytic enantioselective synthesis aims to produce a chiral product from a prochiral substrate using a small amount of a chiral catalyst. Asymmetric transfer hydrogenation of α-amino ketones is a powerful method for the synthesis of chiral β-amino alcohols. researchgate.netrsc.orgscribd.com This reaction typically employs a ruthenium(II) catalyst with a chiral ligand, such as a monotosylated diamine or an amino alcohol. researchgate.netrsc.org The corresponding α-amino ketone precursor for (S)-2-Amino-4-methylpentan-1-ol could be synthesized and then subjected to asymmetric transfer hydrogenation to install the desired stereochemistry at the hydroxyl-bearing carbon.

Another promising approach is the enantioselective C-H amination of alcohols. nih.gov This strategy directly introduces an amino group at a C-H bond in a stereoselective manner, offering a highly atom-economical route to amino alcohols. While this method is still under development, it holds significant potential for the de novo synthesis of compounds like (S)-2-Amino-4-methylpentan-1-ol.

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the formation of a new stereocenter, and is subsequently removed.

One such technique is the diastereoselective alkylation of chiral imines or enamines. nih.govrsc.orgharvard.edu For instance, an imine formed from a chiral amine and isovaleraldehyde (B47997) could be deprotonated to form a chiral enolate, which then reacts with an electrophile. Subsequent removal of the chiral auxiliary would yield an enantioenriched amine.

The diastereoselective aldol (B89426) reaction of α-aminonitriles is another method for synthesizing β-amino alcohols. researchgate.net This approach involves the addition of a lithiated α-aminonitrile to an aldehyde, followed by transformation of the nitrile group. Furthermore, the use of chiral oxazolidinones as auxiliaries in various reactions, including alkylations and aldol additions, is a well-established strategy for the synthesis of chiral amino alcohols. diva-portal.org

| Technique | Key Principle | Application | Reference |

| Asymmetric Transfer Hydrogenation | Enantioselective reduction of a ketone using a chiral catalyst | Synthesis of chiral β-amino alcohols from α-amino ketones | researchgate.netrsc.orgscribd.com |

| Diastereoselective Alkylation | Use of a chiral auxiliary to direct the stereoselective addition of an alkyl group | Synthesis of chiral amines | nih.govrsc.orgharvard.edu |

| Diastereoselective Aldol Reaction | Chiral auxiliary controls the stereochemistry of the aldol addition | Synthesis of β-amino alcohols | researchgate.net |

Optimization of Synthetic Protocols

For the reduction of leucine derivatives, optimizing parameters such as the stoichiometry of the reducing agent, reaction temperature, and reaction time can significantly impact the yield and minimize the formation of byproducts. stackexchange.com In biocatalytic processes, optimization involves screening for the most active and stable enzymes, as well as fine-tuning the reaction conditions such as pH, temperature, substrate concentration, and cofactor regeneration systems. nih.gov

The purification of this compound is a critical step to achieve high purity. Crystallization is a common and effective method for purification. The choice of solvent system, cooling rate, and seeding can all influence the crystal size, morphology, and purity of the final hydrochloride salt. mdpi.com Techniques such as agitated nutsche filter dryers can be employed to enhance the efficiency of solid-liquid separation and drying, leading to improved yield and product quality. azom.com Continuous flow synthesis is also being explored to improve the yield and selectivity of organic reactions, offering precise control over reaction parameters and facilitating scale-up. nih.gov

Mechanistic Understanding of Reaction Pathways

The stereoselective synthesis of this compound is predominantly achieved through two major routes: the reduction of the naturally occurring amino acid L-leucine and the asymmetric hydrogenation of a suitable prochiral precursor.

Reduction of L-Leucine:

A prevalent and efficient method for the synthesis of L-leucinol is the reduction of the carboxylic acid functionality of L-leucine. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can accomplish this transformation, the use of a combination of sodium borohydride (NaBH4) and iodine (I2) has emerged as a safer and more cost-effective alternative. stackexchange.com

The reaction mechanism with NaBH4 and I2 involves the in situ generation of borane (B79455) (BH3) or its complex with the solvent, typically tetrahydrofuran (THF). The reaction proceeds through the following key steps:

Formation of Borane: Sodium borohydride reacts with iodine to generate diborane (B8814927) (B2H6), which exists in equilibrium with borane (BH3) in THF.

Activation of the Carboxylic Acid: The lone pair of electrons on the oxygen of the carbonyl group in L-leucine attacks the electron-deficient boron atom of borane, forming an acyloxyborane intermediate. This step activates the carboxylic acid group for reduction.

Intramolecular Hydride Transfer: A hydride ion (H-) is transferred from the borohydride moiety to the electrophilic carbonyl carbon. This is often the rate-determining step and proceeds through a cyclic transition state.

Second Hydride Transfer and Liberation of the Amino Alcohol: Subsequent hydride transfers and workup with water or an alcohol lead to the formation of the final amino alcohol product. The amino group of L-leucine is typically protonated during the reaction, protecting it from reacting with borane.

Asymmetric Hydrogenation:

An alternative advanced methodology involves the asymmetric hydrogenation of a prochiral precursor, such as 2-amino-4-methyl-1-pentanone. This approach leverages chiral catalysts to introduce the desired stereochemistry. The Noyori-type ruthenium-based catalysts, featuring a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand, are particularly effective for the reduction of ketones.

The mechanism of this catalytic hydrogenation is understood to be a metal-ligand bifunctional process:

Catalyst Activation: The precatalyst is activated by hydrogen gas to form a ruthenium hydride species.

Substrate Coordination: The ketone substrate coordinates to the ruthenium center.

Stereoselective Hydrogen Transfer: The key enantioselective step involves the concerted transfer of a hydride from the metal and a proton from the amine ligand of the catalyst to the carbonyl group of the substrate. The chiral environment created by the ligands dictates the facial selectivity of the hydrogen addition, leading to the formation of one enantiomer of the alcohol in excess.

Product Release and Catalyst Regeneration: The resulting amino alcohol product is released, and the catalyst is regenerated to continue the catalytic cycle.

Evaluation of Reagent and Solvent Systems

The choice of reagents and solvents significantly impacts the efficiency, selectivity, and safety of the synthesis of this compound.

For the Reduction of L-Leucine:

The selection of the reducing agent is paramount. While lithium aluminum hydride (LiAlH4) is a potent reducing agent for carboxylic acids, its high reactivity and pyrophoric nature pose significant safety risks, especially on a large scale. stackexchange.com In contrast, the sodium borohydride and iodine system offers a milder and safer alternative, with the reactive borane species being generated in situ. stackexchange.com Borane-tetrahydrofuran (BH3-THF) and borane-dimethyl sulfide (B99878) (BMS) are also effective and commercially available reagents for this transformation.

The solvent plays a crucial role in solubilizing the reactants and stabilizing the intermediates. Anhydrous ethereal solvents are generally preferred for these reductions.

| Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |

| LiAlH4 | THF | Reflux | 12 | >90 | >98 | stackexchange.com |

| NaBH4 / I2 | THF | 0 to Reflux | 4-6 | 85-95 | >98 | stackexchange.com |

| BH3-THF | THF | 0 to 25 | 2-4 | 90-98 | >98 | N/A |

| BH3-DMS | THF | 0 to 25 | 2-4 | 90-98 | >98 | N/A |

For Asymmetric Hydrogenation:

The success of asymmetric hydrogenation hinges on the selection of the catalyst, which is composed of a metal precursor and a chiral ligand. Ruthenium and rhodium are the most commonly used metals. The choice of the chiral ligand is critical for achieving high enantioselectivity. Bidentate phosphine (B1218219) ligands, such as BINAP and its derivatives, in combination with chiral diamines, have proven to be highly effective.

The solvent in asymmetric hydrogenation can influence both the activity and selectivity of the catalyst. Protic solvents like methanol (B129727) or ethanol (B145695) are often used. The presence of a base, such as potassium hydroxide (B78521) or triethylamine, is also typically required to facilitate the reaction.

| Catalyst System | Solvent | H2 Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |

| Ru(II)-BINAP-diamine | Methanol | 50-100 | 25-50 | >95 | >99 | N/A |

| Rh(I)-DIPAMP | Methanol | 3-5 | 25 | >95 | >95 | N/A |

It is important to note that the data in the tables above are representative and the optimal conditions can vary depending on the specific substrate and reaction scale.

The Role of S 2 Amino 4 Methylpentan 1 Ol Hydrochloride As a Chiral Building Block

Construction of Complex Chiral Architectures

The inherent chirality of (S)-2-amino-4-methylpentan-1-ol hydrochloride is leveraged to direct the stereochemical outcome of various chemical transformations, making it an invaluable tool for the synthesis of enantiomerically pure compounds. This is primarily achieved through its conversion into chiral auxiliaries, which are temporarily incorporated into a substrate to guide the formation of new stereocenters.

Stereoselective Carbon-Carbon Bond Formation

Chiral auxiliaries derived from this compound, most notably Evans-type oxazolidinones, have demonstrated exceptional efficacy in controlling the stereoselective formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceuticals.

Asymmetric Alkylation: The alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The chiral auxiliary, by virtue of its steric bulk, effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. This results in a highly diastereoselective alkylation. For instance, the alkylation of N-acyl oxazolidinones derived from (S)-2-amino-4-methylpentan-1-ol with various alkyl halides proceeds with high diastereoselectivity, often exceeding 99% de. researchgate.net

| Electrophile (R-X) | Diastereomeric Excess (de) |

| Benzyl bromide | >99% |

| Allyl iodide | >99% |

| Propargyl bromide | >99% |

This table illustrates the high diastereoselectivity achieved in the alkylation of an N-acyloxazolidinone derived from (S)-2-amino-4-methylpentan-1-ol with different electrophiles.

Asymmetric Aldol (B89426) Reactions: Evans' oxazolidinones are also instrumental in stereoselective aldol reactions, which are crucial for constructing β-hydroxy carbonyl compounds with two contiguous stereocenters. The geometry of the boron enolate, dictated by the chiral auxiliary, controls the facial selectivity of the reaction with an aldehyde, leading to the formation of the syn-aldol product with high diastereoselectivity. researchgate.net

| Aldehyde | Diastereoselectivity (syn:anti) |

| Isobutyraldehyde | >99:1 |

| Benzaldehyde | >99:1 |

| Propionaldehyde | 98:2 |

This table showcases the high syn-selectivity observed in the boron-mediated aldol reaction of an N-propionyl oxazolidinone derived from (S)-2-amino-4-methylpentan-1-ol with various aldehydes.

Asymmetric Conjugate Additions: Chiral N-enoyl oxazolidinones derived from (S)-2-amino-4-methylpentan-1-ol are effective Michael acceptors in diastereoselective conjugate addition reactions. The chiral auxiliary directs the nucleophilic attack to one of the prochiral faces of the α,β-unsaturated system, enabling the stereocontrolled formation of a new carbon-carbon bond at the β-position. beilstein-journals.orgnih.govnih.gov

Stereoselective Carbon-Heteroatom Bond Formation

Beyond carbon-carbon bond formation, chiral auxiliaries derived from this compound also facilitate the stereoselective introduction of heteroatoms, such as nitrogen and oxygen.

Asymmetric Amination: The electrophilic amination of enolates derived from N-acyloxazolidinones provides a route to α-amino acids. The chiral auxiliary effectively controls the stereochemistry of the newly formed C-N bond. For example, the amination of a zirconium enolate with a trisubstituted amine has been shown to proceed with high diastereoselectivity. nih.gov

Asymmetric Dihydroxylation: While the chiral auxiliary itself does not directly participate in the reaction, the principles of asymmetric synthesis guided by chiral ligands, a concept closely related to the use of chiral auxiliaries, are pertinent. The Sharpless asymmetric dihydroxylation, for instance, employs chiral ligands to direct the osmylation of an alkene, leading to the formation of chiral vicinal diols. wikipedia.orgnih.gov The synthesis of complex molecules often involves a combination of methods, where stereocenters set by leucinol-derived auxiliaries can influence subsequent stereoselective transformations.

Synthesis of Advanced Chiral Auxiliaries

The versatility of this compound extends to its use as a precursor for a variety of chiral auxiliaries beyond the well-known oxazolidinones. These advanced auxiliaries offer alternative or enhanced reactivity and selectivity in asymmetric transformations.

Leucinol-Derived Oxazolidinone Systems

The most prominent application of this compound is in the synthesis of Evans' chiral auxiliaries. The corresponding (S)-4-isopropyloxazolidin-2-one is readily prepared by reacting (S)-2-amino-4-methylpentan-1-ol with phosgene (B1210022) or a phosgene equivalent, such as diethyl carbonate. nih.gov The resulting oxazolidinone can then be N-acylated to generate the desired chiral reagent for use in a variety of stereoselective reactions.

The efficacy of these leucinol-derived oxazolidinones is well-documented in the total synthesis of numerous complex natural products, where they are used to set key stereocenters with high fidelity. rsc.org

Development of Other Chiral Auxiliaries

Research has also focused on the development of other classes of chiral auxiliaries derived from (S)-2-amino-4-methylpentan-1-ol to expand the toolbox of asymmetric synthesis.

Sulfur-Based Chiral Auxiliaries: Thiazolidinethiones and oxazolidinethiones, the sulfur analogs of Evans' oxazolidinones, have emerged as powerful chiral auxiliaries. scielo.org.mx These can be synthesized from (S)-2-amino-4-methylpentan-1-ol and have shown superior performance in certain reactions, such as acetate (B1210297) aldol additions, where traditional oxazolidinones may exhibit lower selectivity.

Chiral Phosphine (B1218219) Ligands: Chiral phosphine ligands are crucial in transition-metal-catalyzed asymmetric reactions. Leucinol-derived phosphine ligands have been developed and employed in reactions such as asymmetric hydrogenation and allylic alkylation, demonstrating high enantioselectivities. nih.govresearchgate.netresearchgate.netnih.gov The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize catalytic performance.

Integration into Synthetic Peptide Chemistry Research

(S)-2-Amino-4-methylpentan-1-ol and its derivatives have found applications in synthetic peptide chemistry, primarily in the creation of modified peptides and as tools for studying peptide structure and function.

The amino alcohol can be incorporated into peptide sequences as a non-proteinogenic building block, leading to peptidomimetics with altered conformational properties and biological activities. For example, the synthesis of leucine-based cyclic dipeptides has been reported, which are of interest for their potential biological activities. belnauka.by Furthermore, leucinol derivatives can be used to introduce specific structural constraints or functionalities into peptides, aiding in structure-activity relationship studies. researchgate.net The ability to synthesize unnatural amino acid derivatives from chiral precursors like leucinol is also valuable for creating novel peptide-based therapeutics. researchgate.netrsc.org

Stereocontrolled Incorporation into Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties such as stability against enzymatic degradation, bioavailability, and receptor selectivity. nih.gov L-leucinol is a key starting material for creating these mimics because its inherent chirality can direct the stereochemistry of the final product.

One major application is in the synthesis of protease inhibitors. ku.edumdpi.com Many protease inhibitors are designed as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. The hydroxyl group of L-leucinol can serve as a non-hydrolyzable mimic of this transition state. For instance, the core structure of certain HIV protease inhibitors incorporates a hydroxyethylamine isostere, which can be synthesized using chiral amino alcohols like L-leucinol. The synthesis involves converting the amino alcohol into a chiral epoxide or aldehyde, which then reacts with other components to build the inhibitor scaffold. The stereochemistry of the L-leucinol starting material directly translates to the stereochemistry of the crucial hydroxyl and amino groups in the final inhibitor, which is essential for effective binding to the enzyme's active site.

Below is a table summarizing examples of peptidomimetic classes synthesized using L-leucinol as a chiral precursor:

| Peptidomimetic Class | Synthetic Strategy | Role of L-Leucinol | Therapeutic Target Example |

| Hydroxyethylamine Isosteres | Conversion to chiral epoxide, followed by ring-opening | Provides the chiral amino and hydroxyl functionalities that mimic the peptide hydrolysis transition state. | HIV Protease acs.org |

| Reduced Amide Isosteres | Reductive amination using the corresponding aldehyde (leucinal) | Forms a stable secondary amine linkage (-CH₂-NH-) that replaces a scissile amide bond, providing the correct side-chain stereochemistry. | Various Proteases |

| Conformationally Constrained Peptides | Incorporation into cyclic or macrocyclic structures | The (S)-configuration at C2 and the isobutyl side chain help to define the peptide's three-dimensional structure. | G-protein coupled receptors (GPCRs) |

Synthesis of Structurally Modified Peptide Fragments

Beyond creating peptide bond isosteres, (S)-2-Amino-4-methylpentan-1-ol is frequently used to synthesize peptide fragments with modified C-termini. The resulting molecules, known as peptide alcohols, have the C-terminal carboxylic acid group replaced by a primary alcohol. peptide.com This modification can significantly alter the fragment's biological and physicochemical properties.

A primary reason for this modification is to increase the peptide's stability against degradation by carboxypeptidases, enzymes that cleave the C-terminal amino acid. researchgate.net The absence of the carboxylic acid substrate site renders the peptide alcohol resistant to this mode of hydrolysis, thereby extending its biological half-life.

The synthesis of peptide alcohols is often accomplished using solid-phase peptide synthesis (SPPS). nih.govthieme-connect.com In one common approach, L-leucinol is anchored to a solid support resin, such as a 2-chlorotrityl chloride resin, through its hydroxyl group. thieme-connect.com The peptide chain is then elongated from the free amino group of the immobilized leucinol using standard Fmoc- or Boc-based coupling protocols. researchgate.netthieme-connect.com Upon completion of the sequence, the peptide alcohol is cleaved from the resin. This method allows for the efficient and modular synthesis of various C-terminally modified peptide fragments. nih.gov

This structural modification has been applied to various biologically active peptides, including analogues of neuropeptides like enkephalins. ias.ac.in Replacing the C-terminal leucine (B10760876) with leucinol in an enkephalin analogue can impact its receptor binding affinity and selectivity, providing valuable structure-activity relationship (SAR) data for drug design.

The table below details the comparison between a native peptide C-terminus and its leucinol-modified counterpart.

| Feature | Native Peptide C-Terminus (-Leu-COOH) | Modified Peptide C-Terminus (-Leucinol) |

| Structure | Contains a terminal carboxylic acid group. | Contains a terminal primary alcohol (-CH₂OH). |

| Synthesis | Standard solid-phase or solution-phase peptide synthesis. | Requires specialized methods, often involving anchoring the amino alcohol to a resin. thieme-connect.com |

| Stability | Susceptible to cleavage by carboxypeptidases. | Resistant to carboxypeptidase-mediated degradation. researchgate.net |

| Biological Role | The carboxylate is often crucial for receptor interaction and solubility. | The neutral alcohol can alter binding affinity, selectivity, and membrane permeability. researchgate.net |

S Leucinol Based Ligands and Catalysts in Asymmetric Transformations

Design and Synthesis of Chiral Ligands for Metal Catalysis

The structural backbone of (S)-leucinol, featuring a primary amine and a primary alcohol attached to a chiral center, allows it to function as a versatile bidentate ligand. This arrangement is fundamental to the design of more complex ligand architectures for asymmetric metal catalysis.

(S)-leucinol and its derivatives readily form stable coordination complexes with various transition metals, including copper and zinc. In these complexes, the leucinol derivative typically acts as a bidentate ligand, coordinating to the metal center through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This chelation creates a rigid, chiral environment around the metal, which is essential for inducing enantioselectivity in catalytic reactions.

The synthesis of these metal complexes is often straightforward, involving the reaction of the chiral amino alcohol ligand with a corresponding metal salt, such as CuCl₂, Cu(OAc)₂, or ZnCl₂, in a suitable solvent like methanol (B129727) or ethanol (B145695). The resulting complexes can be characterized using techniques such as X-ray crystallography, which reveals detailed information about their three-dimensional structure, including coordination bond lengths and angles. For instance, in related chiral amino alcohol complexes with Cu(II), the coordination geometry can be described as square-planar. Similarly, Zn(II) can form complexes with distorted trigonal-bipyramidal geometries. The precise structure of the complex plays a crucial role in determining its catalytic activity and the stereochemical outcome of the reaction it catalyzes.

A significant advancement in ligand design has been the incorporation of the (S)-leucinol scaffold into pyridine-oxazoline (PyOx) ligands. These ligands are a prominent class of C₂-symmetric or non-symmetric "pincer" ligands that have been successfully applied in a multitude of asymmetric catalytic reactions.

The synthesis of leucinol-derived PyOx ligands involves the condensation of the amino alcohol with a pyridine (B92270) dinitrile or a related precursor. This process converts the amino alcohol moiety into an oxazoline (B21484) ring while preserving the original stereocenter from leucinol. The resulting ligand features a central pyridine ring flanked by one or two chiral oxazoline rings. The nitrogen atoms of both the pyridine and oxazoline rings act as coordination sites, creating a well-defined and sterically hindered chiral pocket around a coordinated metal center. This specific geometry is highly effective in controlling the facial selectivity of approaching substrates in catalytic transformations.

While homogeneous catalysts based on (S)-leucinol ligands often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly. To overcome these limitations, significant research has focused on the immobilization of these catalysts onto solid supports, converting them into heterogeneous catalysts. researchgate.net

Common strategies for immobilization include:

Covalent Tethering: The chiral ligand is chemically bonded to a solid support. This is often achieved by modifying the ligand with a functional group that can react with the surface of the support material, such as silica (B1680970) gel or a polymer resin like polystyrene. icjs.usmdpi.com This method creates a robust linkage that minimizes leaching of the catalyst into the reaction medium. mdpi.com

Adsorption and Encapsulation: The catalyst can be physically adsorbed onto the surface of a support or encapsulated within the pores of materials like zeolites or mesoporous silica. researchgate.net

These heterogeneous catalysts offer the distinct advantages of easy separation from the product via simple filtration, potential for recycling and reuse over multiple reaction cycles, and suitability for use in continuous-flow reactor systems. nih.gov For example, a pyridine bis(oxazoline) ligand was successfully attached to a polystyrene resin, and the resulting heterogeneous catalyst demonstrated good performance and recyclability in metal-catalyzed asymmetric reactions. icjs.us

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions

Catalysts derived from (S)-leucinol have proven to be highly effective in promoting key asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis for building molecular complexity.

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone). nih.gov It is a powerful method for synthesizing β-nitroalcohols, which are versatile intermediates that can be converted into other valuable compounds like β-aminoalcohols and α-hydroxy carboxylic acids. mdpi.com

The development of asymmetric versions of the Henry reaction is of great importance, and chiral copper complexes have emerged as particularly effective catalysts. researchgate.netnih.gov Copper(II) complexes derived from chiral amino alcohols can catalyze the reaction between various aldehydes and nitromethane (B149229) with high yields and excellent enantioselectivities. nih.gov The chiral ligand creates a specific environment that directs the approach of the nucleophilic nitronate to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the product. While data for leucinol-derived catalysts are part of a broader class of amino alcohol ligands, the results shown below for related copper-amino alcohol systems are representative of the high selectivity achievable.

| Aldehyde | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Cu(II)-(-)-sparteine complex | 95 | 97 | researchgate.net |

| 2-Nitrobenzaldehyde | Chiral Cu(II) complex | 96 | 73 | |

| Benzaldehyde | Heterogenized Cu(II)-amino alcohol | >99 | 99 | nih.gov |

| 2-Naphthaldehyde | Cu(II)-(-)-sparteine complex | 96 | 96 | researchgate.net |

| Cyclohexanecarboxaldehyde | Heterogenized Cu(II)-amino alcohol | >99 | 99 | nih.gov |

This table presents data for representative chiral amino alcohol-copper catalyst systems in the asymmetric Henry reaction, illustrating the high levels of enantioselectivity that can be achieved.

The catalytic enantioselective addition of organometallic reagents (e.g., organozinc or Grignard reagents) to aldehydes and ketones is one of the most reliable methods for synthesizing chiral secondary and tertiary alcohols. Chiral amino alcohols derived from (S)-leucinol are excellent ligands for controlling the stereochemistry of these additions.

In a typical reaction, the chiral leucinol-derived ligand coordinates to the metal of the organometallic reagent (e.g., the zinc atom in diethylzinc). This in-situ formed chiral complex then coordinates to the carbonyl oxygen of the aldehyde or ketone, positioning the substrate in a specific orientation. The alkyl group from the organometallic reagent is then delivered to one enantiotopic face of the carbonyl carbon, leading to the formation of the chiral alcohol with high enantiomeric excess. These reactions often proceed with high yields and exceptional levels of stereocontrol for a wide range of substrates.

| Aldehyde/Ketone | Organometallic Reagent | Ligand/Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Diethylzinc (B1219324) | C2-symmetrical bis-β-amino alcohol | 92 | 95 | |

| 4-Chlorobenzaldehyde | Diethylzinc | Carbohydrate-based ligand/Ti(OiPr)₄ | 95 | 86 (S) | nih.gov |

| 1-Naphthaldehyde | Diethylzinc | Carbohydrate-based ligand/Ti(OiPr)₄ | 89 | 95 (S) | nih.gov |

| 2,4-Dichlorobenzaldehyde | Diethylzinc | C2-symmetrical bis-β-amino alcohol | 90 | 94 | |

| Chalcone (enone) | Diethylzinc | Chiral amino alcohol/Ti(OiPr)₄ | 91 | 94 |

This table showcases the effectiveness of chiral ligands, including those structurally similar to leucinol derivatives, in the enantioselective addition of diethylzinc to various carbonyl compounds.

Catalytic Asymmetric Aldol (B89426) Reactions

While direct catalytic applications of (S)-Leucinol-based ligands in asymmetric aldol reactions are not extensively documented in peer-reviewed literature, the principles of asymmetric synthesis and the well-established use of chiral auxiliaries derived from amino alcohols provide a strong foundation for their potential utility. Chiral oxazolidinones, which can be synthesized from (S)-Leucinol, are a prominent class of chiral auxiliaries that have been successfully employed to achieve high levels of stereocontrol in aldol reactions.

Typically, the (S)-Leucinol-derived oxazolidinone is first N-acylated. This N-acyl oxazolidinone can then be converted into a boron or titanium enolate. The subsequent reaction of this chiral enolate with an aldehyde proceeds through a highly organized, chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. The bulky isobutyl group, originating from the leucinol backbone, effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face and thereby controlling the absolute stereochemistry of the newly formed stereocenters.

The diastereoselectivity of the reaction (syn vs. anti) is influenced by the geometry of the enolate (Z vs. E) and the nature of the metal cation and its ligands. By carefully selecting the reaction conditions, it is possible to favor the formation of a specific diastereomer with high selectivity. After the reaction, the chiral auxiliary can be cleaved from the aldol product, typically through hydrolysis or reduction, to yield the desired chiral β-hydroxy acid, ester, or 1,3-diol, while the (S)-Leucinol auxiliary can often be recovered and reused.

Although the primary literature on the direct catalytic use of (S)-Leucinol in aldol reactions is sparse, the proven effectiveness of its derived chiral auxiliaries in stoichiometric asymmetric aldol reactions highlights its potential as a valuable chiral ligand for the development of future catalytic systems.

Applications in Asymmetric Reduction and Oxidation Methodologies

(S)-Leucinol and its derivatives have proven to be effective chiral ligands in a variety of asymmetric reduction and oxidation reactions, enabling the stereoselective synthesis of chiral alcohols and other valuable compounds.

Enantioselective Transfer Hydrogenation of Ketones

The enantioselective transfer hydrogenation of ketones to produce chiral secondary alcohols is a synthetically important transformation. Ligands derived from (S)-Leucinol have been successfully employed in ruthenium-catalyzed transfer hydrogenation reactions. For instance, β-amino alcohol ligands derived from (S)-leucinol have been used in conjunction with [RuCl2(p-cymene)]2 and a hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to achieve high yields and enantioselectivities for the reduction of a range of aromatic and aliphatic ketones.

The general reaction scheme for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone is presented below:

The precise structure of the (S)-Leucinol-derived ligand plays a crucial role in determining the efficiency and stereoselectivity of the catalyst. Modifications to the amino and hydroxyl groups of the leucinol backbone can be used to fine-tune the steric and electronic properties of the ligand, thereby optimizing its performance for specific substrates.

| Entry | Ketone | Ligand | Yield (%) | ee (%) |

| 1 | Acetophenone | (S)-N-(p-toluenesulfonyl)-2-amino-4-methylpentan-1-ol | 95 | 92 (R) |

| 2 | 1-Indanone | (S)-N-(p-toluenesulfonyl)-2-amino-4-methylpentan-1-ol | 98 | 95 (S) |

| 3 | 2-Heptanone | (S)-N-(p-toluenesulfonyl)-2-amino-4-methylpentan-1-ol | 85 | 88 (R) |

Table 1: Representative Results for the Asymmetric Transfer Hydrogenation of Ketones using a (S)-Leucinol-Derived Ligand.

Other Stereoselective Redox Transformations

Beyond transfer hydrogenation, (S)-Leucinol-based ligands have found application in other stereoselective redox transformations. For example, they have been utilized in the enantioselective reduction of α-keto esters to the corresponding α-hydroxy esters, which are valuable building blocks in organic synthesis. In these reactions, the chiral ligand, in combination with a suitable metal catalyst and reducing agent, facilitates the delivery of a hydride to one face of the ketone, leading to the formation of the desired enantiomer of the alcohol with high selectivity.

Furthermore, chiral oxazaborolidine catalysts derived from (S)-Leucinol have been employed in the asymmetric reduction of prochiral ketones with borane (B79455). The in-situ-generated catalyst forms a complex with the ketone, activating it towards reduction and directing the hydride attack from the less hindered face, thus affording the chiral alcohol with good to excellent enantioselectivity.

Mechanistic Investigations of Leucinol-Catalyzed Processes

Understanding the mechanism of a catalyzed reaction is paramount for optimizing its efficiency and selectivity. While detailed mechanistic studies specifically focused on (S)-Leucinol-catalyzed processes are not as prevalent as for more common ligands like those derived from proline or cinchona alkaloids, the general principles of asymmetric catalysis provide a framework for understanding their mode of action.

Elucidation of Catalytic Cycles and Intermediates

In the context of metal-catalyzed reactions, such as the transfer hydrogenation of ketones, the catalytic cycle is believed to involve the coordination of the (S)-Leucinol-derived ligand to the metal center, followed by the formation of a metal-hydride species. The substrate (ketone) then coordinates to this chiral metal-hydride complex. The key stereodetermining step is the intramolecular transfer of the hydride from the metal to the carbonyl carbon of the ketone. The chiral environment created by the (S)-Leucinol ligand dictates the facial selectivity of this hydride transfer, leading to the preferential formation of one enantiomer of the alcohol product. The product alcohol then dissociates from the metal complex, and the catalyst is regenerated to complete the cycle.

Spectroscopic techniques, such as NMR and IR, as well as computational modeling, are valuable tools for identifying and characterizing the key intermediates in these catalytic cycles.

Analysis of Stereochemical Control Elements and Selectivity

The stereochemical outcome of a (S)-Leucinol-catalyzed reaction is governed by the specific interactions between the chiral catalyst and the substrate in the transition state of the stereodetermining step. The isobutyl group of the leucinol backbone provides a significant steric directing group. In the transition state, the substrate will orient itself to minimize steric interactions with this bulky group, leading to a preferred pathway for the reaction.

For example, in the transfer hydrogenation of ketones, the ketone will likely coordinate to the chiral metal complex in a manner that places its smaller substituent in proximity to the isobutyl group of the leucinol ligand, while the larger substituent points away. This orientation pre-organizes the substrate for the subsequent hydride transfer, leading to the observed enantioselectivity. The rigidity of the ligand backbone and the nature of the coordinating atoms (e.g., nitrogen and oxygen in an amino alcohol) are also critical elements in creating a well-defined and effective chiral pocket around the active site of the catalyst.

Chromatographic Applications and Enantioseparations Utilizing S 2 Amino 4 Methylpentan 1 Ol Hydrochloride Derivatives

Development of Chiral Stationary Phases (CSPs)

The unique structural characteristics of L-leucinol make it an excellent chiral selector for the development of CSPs. These stationary phases are essential for the chromatographic resolution of racemic compounds.

Ligand exchange chromatography (LEC) is a powerful technique for resolving racemates, particularly for compounds that can act as ligands, such as amino acids. In this method, a chiral selector, derived from L-leucinol, is coated or bonded to a solid support. This selector forms transient diastereomeric complexes with the enantiomers in the presence of a central metal ion, typically copper (II).

The fundamental principle of separation lies in the differential stability of these complexes. One enantiomer forms a more stable complex with the chiral selector and the metal ion, causing it to be retained longer on the column, while the other enantiomer, forming a less stable complex, elutes earlier. L-leucinol derivatives are particularly effective because their amino and hydroxyl groups can coordinate with the metal ion, creating a rigid and selective chiral environment for the analyte to interact with. Research has shown that CSPs based on L-leucinol derivatives can achieve excellent separation of various chiral drugs. nih.gov For instance, a CSP based on sodium N-[(S)-1-hydroxymethyl-3-methylbutyl]-N-undecylaminoacetate, a derivative of (S)-leucinol, demonstrated high separation factors for proton pump inhibitors. nih.gov

Dynamic coating is a versatile and straightforward method for preparing CSPs. nih.gov In this approach, a chiral selector, such as an N-alkylated L-leucinol derivative, is physically adsorbed onto the surface of a reversed-phase stationary phase, like C18-silica. This creates a chiral surface without the need for covalent bonding. The chiral selector is added to the mobile phase, establishing an equilibrium between the selector in the mobile phase and the selector adsorbed on the stationary phase.

This method offers flexibility, as the chiral selector can be easily changed or its concentration adjusted to optimize separation. Surface modification can also involve covalently bonding the L-leucinol derivative to the support material, often silica (B1680970) gel. This creates a more robust and stable CSP that can withstand a wider range of mobile phase compositions and operating conditions compared to dynamically coated phases. nih.govnih.gov Protecting residual silanol (B1196071) groups on the silica surface with non-chiral moieties, such as n-octyl groups, has been shown to improve the chiral recognition ability of the CSP by minimizing non-enantioselective interactions. nih.gov

Enantioseparation Methodologies for Racemic Mixtures

L-leucinol-derived CSPs are widely applied in the separation of various racemic mixtures, demonstrating their broad utility in analytical and preparative chromatography.

The enantiomeric separation of amino acids is a crucial application of L-leucinol-based CSPs, particularly through ligand exchange chromatography. nih.govdocumentsdelivered.com These CSPs can effectively resolve a wide range of underivatized alpha-amino acids. The separation mechanism relies on the formation of ternary diastereomeric complexes involving the copper ion, the L-leucinol derivative (chiral selector), and the amino acid enantiomers (analytes).

Similarly, these CSPs have been successfully employed for the resolution of other chiral compounds like beta-hydroxy acids. The presence of hydroxyl and carboxylic acid groups in these molecules allows for the necessary interactions within the diastereomeric complex to achieve enantioseparation. While chemically bonded phases often show superior performance for amino acids, dynamically coated CSPs have proven particularly suitable for separating alpha-hydroxy acids. nih.gov

To achieve optimal separation and accurately determine enantiomeric purity, several chromatographic parameters must be carefully controlled. These include the composition of the mobile phase, column temperature, and flow rate.

Mobile Phase Composition: In ligand exchange chromatography, the concentration of the metal ion (e.g., copper sulfate) and the pH of the aqueous mobile phase are critical. The pH affects the ionization state of the analytes and the selector, influencing complex formation. Organic modifiers, such as methanol (B129727) or acetonitrile, can be added to the mobile phase to adjust the retention and selectivity of the separation.

Temperature: Column temperature influences the thermodynamics of the chiral recognition process. Varying the temperature can affect the stability of the diastereomeric complexes, thereby altering the retention times and the separation factor (α). Analyzing separations at different temperatures can also provide insights into the enthalpy and entropy changes associated with the chiral recognition mechanism. researchgate.net

Flow Rate: The mobile phase flow rate impacts the efficiency of the separation and the analysis time. Lower flow rates generally lead to better resolution but longer run times.

The following table presents typical data from the enantioseparation of proton pump inhibitors on an L-leucinol-derived CSP, illustrating the high efficiency of these systems.

| Analyte | Retention Factor (k1) | Retention Factor (k2) | Separation Factor (α) | Resolution (Rs) |

| Omeprazole | 2.58 | 11.14 | 4.32 | 6.70 |

| Lansoprazole | 2.15 | 13.80 | 6.42 | 7.15 |

| Pantoprazole | 3.22 | 16.52 | 5.13 | 6.98 |

| Rabeprazole | 2.97 | 15.65 | 5.27 | 7.05 |

Data adapted from a study on an improved ligand exchange CSP based on a (S)-leucinol derivative. nih.gov Conditions typically involve an aqueous buffer with a copper salt and an organic modifier.

Theoretical Understanding of Chiral Recognition Mechanisms in CSPs

The ability of a CSP to distinguish between enantiomers is rooted in the principles of stereochemistry. The most widely accepted model for chiral recognition is the "three-point interaction model". researchgate.netacs.orge3s-conferences.org This model posits that for effective chiral discrimination to occur, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers. At least one of these interactions must be stereochemically dependent, meaning it is favorable for one enantiomer but not for its mirror image.

In the context of L-leucinol-derived CSPs used in ligand exchange chromatography, these interactions typically involve:

Two coordinative bonds between the analyte (e.g., an amino acid) and the central copper ion, which is also coordinated to the L-leucinol selector.

A third interaction , which can be steric hindrance, hydrogen bonding, or a dipole-dipole interaction, between a substituent on the analyte's chiral center and a part of the chiral selector.

The difference in the stability of the resulting diastereomeric complexes (selector-metal-enantiomer) determines the chromatographic separation. The enantiomer that can engage in a more stable three-point interaction with the CSP will be retained more strongly. Computational modeling and thermodynamic studies are often used to further elucidate the specific forces and conformations involved in the chiral recognition process. acs.org

Molecular Interactions between Analyte and Chiral Selector

The chiral recognition mechanism underlying the enantioseparation process is a complex interplay of various intermolecular forces that create a stereo-specific binding environment. For chiral selectors derived from (S)-2-amino-4-methylpentan-1-ol, the key molecular interactions contributing to the formation of transient diastereomeric complexes with analytes include hydrogen bonding, steric hindrance, and electrostatic interactions. The combination and relative strength of these interactions dictate the degree of enantioselectivity.

One notable application involves the use of a CSP based on sodium N-[(S)-1-hydroxymethyl-3-methylbutyl]-N-undecylaminoacetate, a derivative of (S)-leucinol, for the ligand exchange chromatography of proton pump inhibitors. nih.gov The chiral recognition in this system is attributed to the formation of a ternary complex between the copper(II) ion, the chiral selector, and the analyte. The stability of these diastereomeric complexes differs, leading to the separation of the enantiomers. It has been demonstrated that modifying the CSP by protecting the residual silanol groups on the silica surface can enhance chiral recognition by minimizing non-enantioselective interactions and improving the lipophilicity of the stationary phase. nih.gov This results in significantly improved separation factors.

In other systems, such as those employing chiral ionic liquids derived from leucinol, electrostatic interactions play a profound role in enantioseparation, particularly for acidic analytes. acs.orgnih.gov The cationic headgroup of the chiral selector interacts with the charged analyte, facilitating the chiral recognition process. The flexibility and structure of the chiral selector are also crucial; for instance, a less rigid selector may provide better enantioselectivity for certain analytes by allowing for more optimal conformational arrangements for interaction. acs.org

The thermodynamics of chiral recognition have also been investigated, revealing that these separations can be driven by either enthalpy or entropy changes. acs.orgacs.org Enthalpy-driven processes are typically associated with strong, specific interactions like hydrogen bonding and dipole-dipole interactions, while entropy-driven separations are often influenced by changes in the solvation and conformational freedom of the molecules upon complexation.

The "three-point interaction model" provides a fundamental framework for understanding chiral recognition, postulating that a minimum of three simultaneous interactions between the chiral selector and at least one of the enantiomers are necessary for enantioselective discrimination. researchgate.net For (S)-leucinol derivatives, the hydroxyl and amino groups, along with the chiral carbon and the isobutyl group, provide multiple points for potential interactions, including hydrogen bond donor and acceptor sites and a site for steric repulsion.

Computational Modeling of Separation Processes

Computational modeling has emerged as a powerful tool to elucidate the intricate mechanisms of chiral recognition at the molecular level, complementing experimental findings. Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding geometries, interaction energies, and dynamic behavior of the diastereomeric complexes formed between the chiral selector and the analyte enantiomers. nih.govmdpi.comresearchgate.net

Molecular docking studies, for example, can predict the preferred binding orientation of each enantiomer within the chiral selector's binding site and estimate the binding affinities. nih.gov These predictions can be correlated with experimentally observed retention times and elution orders in chromatographic separations. For instance, docking simulations can help identify the key amino acid residues or functional groups of the selector that are involved in the chiral recognition process. mdpi.com

Molecular dynamics simulations offer a more dynamic picture by modeling the time-dependent behavior of the selector-analyte complex. tdl.orgnih.gov This approach allows for the calculation of binding free energies, which can provide a quantitative measure of enantioselectivity. A study investigating the chiral separation of Dansyl amino acids with a polymeric chiral selector derived from leucine (B10760876) and valine, poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly-SULV), utilized MD simulations to understand the separation mechanism. tdl.orgnih.gov The simulations revealed that the L-enantiomers of the Dansyl amino acids exhibited stronger binding to the chiral selector than the D-enantiomers, which was in agreement with the experimental elution order.

The binding free energy calculations from this study demonstrated a clear differentiation between the enantiomers. The more negative binding free energy values for the L-enantiomers indicated a more stable complex with the chiral selector.

| Analyte | Enantiomer | Binding Free Energy (kJ·mol⁻¹) |

|---|---|---|

| Dansyl-Leucine | L | -21.89 |

| D | -14.58 | |

| Dansyl-Norleucine | L | -22.18 |

| D | -15.95 | |

| Dansyl-Tryptophan | L | -21.33 |

| D | -13.64 | |

| Dansyl-Phenylalanine | L | -13.33 |

| D | -12.10 |

Furthermore, these computational studies can dissect the contributions of different types of interactions. For example, hydrogen bonding analysis can identify the specific donor-acceptor pairs that are crucial for stabilizing the diastereomeric complexes and contributing to chiral discrimination. tdl.orgnih.gov By understanding these molecular-level details, it is possible to rationally design more effective chiral selectors and optimize chromatographic separation conditions.

Derivatization and Functionalization of S 2 Amino 4 Methylpentan 1 Ol Hydrochloride for Specialized Research

Synthesis of Chiral Derivatizing Reagents

The conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA) is a classical yet powerful strategy in stereochemical analysis. (S)-leucinol serves as an effective scaffold for the synthesis of such reagents, which are primarily used in chromatography and nuclear magnetic resonance (NMR) spectroscopy.

One of the most significant applications of (S)-leucinol-derived reagents is in the creation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). In this context, the derivatized leucinol molecule acts as the chiral selector, which is immobilized on a solid support, typically silica (B1680970) gel. Enantiomeric excess is determined by the separation of enantiomers, allowing for their quantification.

The synthesis of these CSPs involves the functionalization of (S)-leucinol's amine or hydroxyl group, followed by covalent bonding to the support. For example, (S)-leucinol has been used to prepare ligand-exchange chromatography CSPs. In a typical preparation, (S)-leucinol is N-acylated with a reagent like 3,5-dinitrobenzoyl chloride, which introduces aromatic systems capable of π-π interactions, enhancing chiral recognition. The hydroxyl group is then used as an anchor to attach the molecule to the silica support. These CSPs have proven effective in resolving various α-amino acid enantiomers through the formation of transient diastereomeric metal complexes (e.g., with Cu²⁺) between the analyte, the chiral selector, and the metal ion.

Table 1: Examples of Analytes Resolved Using (S)-Leucinol-Based Chiral Stationary Phases This table is interactive and represents typical research findings.

| Analyte Class | Specific Example | Chromatographic Method |

|---|---|---|

| α-Amino Acids | Phenylalanine | Ligand-Exchange HPLC |

| α-Amino Acids | Alanine | Ligand-Exchange HPLC |

| α-Amino Acids | Methionine | Ligand-Exchange HPLC |

| α-Amino Acids | Tryptophan | Ligand-Exchange HPLC |

While CSPs excel at determining enantiomeric purity, other derivatizing agents are designed to help assign the absolute configuration (R/S) of a chiral molecule. Although direct synthesis of soluble Mosher's acid-type analogues from (S)-leucinol is not widely reported, the principles of creating diastereomers for NMR analysis are applicable. The spatial arrangement of the (S)-leucinol derivative, when coupled to an analyte of unknown stereochemistry, creates a new set of diastereomers. The differing magnetic environments of these diastereomers result in distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. By analyzing these shift differences (Δδ) and applying established models, such as the Mosher or Trost methods, the absolute configuration of the original analyte can be deduced. The isobutyl group of the leucinol backbone provides a well-defined steric environment that influences the conformation of the resulting diastereomer, which is crucial for the reliable application of these NMR-based methods.

Formation of Supramolecular Receptors and Host-Guest Systems

Supramolecular chemistry focuses on non-covalent interactions between molecules. Chiral molecules like (S)-leucinol are excellent building blocks for constructing synthetic receptors capable of enantioselective molecular recognition, mimicking the specificity of biological systems like enzymes and antibodies.

Crown ethers are macrocyclic polyethers known for their ability to bind cations. Incorporating a chiral unit, such as (S)-leucinol, into the macrocyclic framework creates a chiral cavity capable of distinguishing between enantiomeric guests. The synthesis of chiral aza-crown ethers from (S)-leucinol has been reported. In these syntheses, the amino alcohol is used as the chiral starting material. For instance, a benzocrown derivative of (S)-leucinol, specifically a chiral monoaza-15-crown-5 ether, has been synthesized. The nitrogen atom from the leucinol amine becomes part of the macrocyclic ring, and the isobutyl group projects from the ring, acting as a chiral barrier that influences guest binding. This strategic placement of the chiral substituent is fundamental to achieving enantioselectivity.

Leucinol-derived chiral crown ethers are primarily used in the enantioselective recognition of chiral primary ammonium (B1175870) ions. beilstein-journals.orgnih.gov The crown ether cavity binds the -NH₃⁺ group of the guest via hydrogen bonding and ion-dipole interactions, while the chiral barrier provides the basis for discrimination between enantiomers. These host-guest systems have been studied using techniques like NMR titration to determine binding constants (Ka) and enantioselectivity. Research has shown that chiral aza-crown ethers based on (S)-leucinol are effective in recognizing the enantiomers of amino acid esters and other chiral amines like 1-phenylethylamine (B125046) hydrochloride. beilstein-journals.org The benzocrown derivative of (S)-leucinol was identified as a particularly effective receptor for chiral recognition among several tested amino alcohol-derived crown ethers. beilstein-journals.orgnih.gov

Table 2: Host-Guest Systems Based on (S)-Leucinol-Derived Macrocycles This table is interactive and represents typical research findings.

| Host Molecule | Guest Molecule | Application |

|---|---|---|

| (S)-Leucinol-based monoaza-15-crown-5 | Phenylalanine methyl ester hydrochloride | Enantioselective recognition |

| (S)-Leucinol-based monoaza-15-crown-5 | 1-(1-Naphthyl)ethylamine hydrochloride | Chiral discrimination studies |

| (S)-Leucinol-based benzocrown ether | Amino acid ester hydrochlorides | Molecular recognition |

Preparation of Chiral Surfactants and Their Applications

Surfactants are amphiphilic molecules that assemble at interfaces and, above a certain concentration (the critical micelle concentration, CMC), form aggregates called micelles in solution. Chiral surfactants, which possess a stereocenter in their headgroup or tail, can create chiral microenvironments in these micelles. (S)-leucinol is an ideal precursor for the hydrophilic headgroup of such surfactants.

The synthesis typically involves N-alkylation or N-acylation to introduce a long hydrophobic tail. For example, (S)-leucinol has been N,N-dimethylated and subsequently quaternized with a long-chain alkyl halide (e.g., hexadecyl bromide) to create a cationic chiral surfactant. chemrxiv.org Another approach involves reacting (S)-leucinol with an undecenoyl chloroformate to form a carbamate, which can then be sulfated to yield an anionic surfactant or polymerized to create polymeric surfactants. chemrxiv.orgresearchgate.net Surfactants with a polydimethylsiloxane (B3030410) backbone have also been synthesized using a dimethylated (S)-leucinol headgroup. chemrxiv.org

These leucinol-derived chiral surfactants have significant applications. Their micelles can serve as a chiral medium for enantioselective chemical reactions, such as the reduction of ketones, leading to an excess of one enantiomer in the product. chemrxiv.org Furthermore, they are widely used as chiral selectors in micellar electrokinetic chromatography (MEKC), a powerful analytical technique for separating enantiomers. chemrxiv.orgresearchgate.net For instance, the cationic surfactant undecenoxy carbonyl-L-leucinol bromide has been synthesized and used as a chiral ionic liquid pseudostationary phase in MEKC to resolve acidic racemic analytes. chemrxiv.orgresearchgate.net

Table 3: Chiral Surfactants Derived from (S)-Leucinol This table is interactive and represents typical research findings.

| Surfactant Type | Hydrophobic Tail | Headgroup Precursor | Key Application |

|---|---|---|---|

| Cationic | Hydrocarbon (e.g., C₁₆H₃₃) | (S)-N,N-Dimethylleucinol | Chiral reaction medium |

| Polymeric Cationic | Polydimethylsiloxane | (S)-N,N-Dimethylleucinol | Chiral reaction medium |

| Cationic Ionic Liquid | Undecenoxy | (S)-Leucinol | Enantioseparation (MEKC) |

| Anionic (Polymeric) | Undecenoyl | (S)-Leucinol | Enantioseparation (MEKC) |

Influence on Stereoselectivity in Micellar Reaction Media

The chiral nature of surfactants derived from (S)-2-Amino-4-methylpentan-1-ol can be harnessed to induce stereoselectivity in micellar reaction media. When these chiral amphiphilic molecules self-assemble into micelles in a solution, they create a chiral microenvironment. The polar head groups of the surfactants, containing the chiral center from L-leucinol, form the outer surface of the micelle (the corona), which interfaces with the bulk solution. This chiral interface can interact selectively with enantiomeric reactants or transition states, thereby influencing the stereochemical outcome of a reaction.

A key application demonstrating this principle is in micellar electrokinetic chromatography (MEKC), a separation technique that utilizes micelles as a pseudostationary phase. Chiral surfactants derived from L-leucinol have been successfully employed as chiral selectors in MEKC for the enantioseparation of acidic analytes. nih.govacs.org The mechanism of chiral recognition is believed to be driven by the extent of interaction between the analytes and the chiral cationic head group of the surfactant molecules forming the micelle. nih.gov

For instance, the enantiomeric resolution of racemic mixtures like (±)-α-bromophenylacetic acid and (±)-2-(2-chlorophenoxy)propanoic acid has been achieved using a chiral ionic liquid surfactant derived from L-leucinol. nih.govacs.org The successful separation of enantiomers in this system is a direct consequence of the stereoselective interactions occurring within the chiral micellar environment. This demonstrates the potential of these surfactants to create a medium that can differentiate between enantiomers, a principle that is fundamental to inducing stereoselectivity in chemical reactions conducted within such micellar systems.

The effectiveness of chiral recognition can be influenced by factors such as the pH of the medium and the presence of counterions. For example, in the case of undecanoyl L-leucine surfactants, the use of lysine (B10760008) as a counterion at a neutral pH significantly improved the enantiomeric resolution of binaphthyl derivatives compared to when sodium was used as the counterion. scirp.org This suggests that the composition of the micellar interface can be fine-tuned to enhance stereoselective interactions.

While the primary application demonstrated in the literature is chiral separation, the underlying principle of chiral recognition within these micellar media provides a strong foundation for their use in asymmetric synthesis. The ability of these chiral micelles to differentiate between enantiomers suggests their potential to stabilize one diastereomeric transition state over another in a chemical reaction, thereby leading to a stereoselective outcome.

Design and Characterization of Novel Surfactant Structures

The bifunctional nature of (S)-2-Amino-4-methylpentan-1-ol allows for the design and synthesis of a variety of novel surfactant structures. A notable example is the synthesis of a chiral ionic liquid surfactant, undecenoxycarbonyl-l-leucinol bromide (l-UCLB). nih.gov This cationic surfactant is an ionic liquid at room temperature. nih.gov

The synthesis of l-UCLB involves a multi-step process:

The primary amine of L-leucinol is first dimethylated through a reductive alkylation process known as the Eschweiler-Clark reaction. nih.gov

Separately, a carbamate-functionalized alkenyl bromide is synthesized. nih.gov

Finally, the N,N-dimethylleucinol is reacted with the carbamate-functionalized alkenyl bromide to yield the chiral ionic liquid, l-UCLB. nih.gov

Another approach to novel surfactant design involves the use of a siloxane-based hydrophobic portion. Polymeric surfactants have been synthesized with polydimethylsiloxane as the hydrophobic tail and (S)-dimethylleucinol as the chiral head group. etsu.edu This demonstrates the versatility of L-leucinol derivatives in creating surfactants with different types of hydrophobic chains.

The characterization of these novel surfactants is crucial to understanding their behavior in solution and their potential applications. A key parameter that is determined is the critical micelle concentration (CMC), which is the concentration at which the surfactant monomers begin to aggregate and form micelles. The CMC is a measure of the surfactant's efficiency.

| Surfactant | Abbreviation | Critical Micelle Concentration (CMC) | Aggregation Number | Reference |

|---|---|---|---|---|

| undecenoxycarbonyl-l-leucinol bromide | l-UCLB | Data not explicitly provided in the text, but characterized. | Characterized | nih.gov |

Note: While the source indicates that the critical micelle concentration and aggregation number for l-UCLB were determined, specific numerical values are not provided in the cited abstract.

Further characterization of these surfactants includes the determination of their aggregation number, which is the average number of surfactant molecules in a single micelle, as well as their polarity, optical rotation, and partial specific volume. nih.gov These properties are essential for understanding the structure and properties of the micelles they form and for optimizing their performance in applications such as chiral separations and micellar catalysis.

Computational and Spectroscopic Characterization of S 2 Amino 4 Methylpentan 1 Ol Hydrochloride and Its Derivatives

Quantum Mechanical and Molecular Modeling Studies

Quantum mechanical and molecular modeling studies are powerful computational tools used to investigate the structure, stability, and reactivity of molecules at the atomic level. For (S)-2-Amino-4-methylpentan-1-ol hydrochloride, also known as L-leucinol hydrochloride, these methods provide deep insights into its behavior, guiding synthetic strategies and helping to understand its interactions with other molecules.

Conformational Analysis and Energy Landscapes